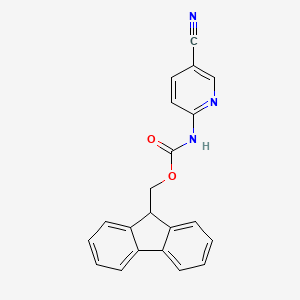
5-Cyano-2-(Fmoc-amino)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-2-(Fmoc-amino)pyridine: is an organic compound widely used in scientific research. The compound features a pyridine ring substituted with a cyano group at the 5-position and an Fmoc-protected amino group at the 2-position. The Fmoc (fluorenylmethoxycarbonyl) group is a base-labile protecting group commonly used in organic synthesis, particularly in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-(Fmoc-amino)pyridine typically involves the introduction of the Fmoc group to the amino group of 5-cyano-2-aminopyridine. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated synthesis equipment and continuous flow reactors to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyano-2-(Fmoc-amino)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Piperidine is commonly used to remove the Fmoc group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The primary product is 5-cyano-2-aminopyridine.
Applications De Recherche Scientifique
Chemistry: 5-Cyano-2-(Fmoc-amino)pyridine is used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and cyclic peptides.
Biology: In biological research, it is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.
Medicine: The compound is used in the development of peptide-based therapeutics due to its stability and ease of incorporation into peptide chains.
Industry: In the pharmaceutical industry, it is used in the synthesis of peptide drugs and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 5-Cyano-2-(Fmoc-amino)pyridine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to reveal the free amine. This allows for the stepwise addition of amino acids to build the desired peptide sequence .
Comparaison Avec Des Composés Similaires
- 2-Cyano-5-(Fmoc-amino)pyridine
- 5-Amino-2-cyanopyridine
- Fmoc-protected amino acids
Comparison: 5-Cyano-2-(Fmoc-amino)pyridine is unique due to the presence of both the cyano and Fmoc-protected amino groups, which provide specific reactivity and protection during synthesis. Compared to other Fmoc-protected amino acids, it offers additional functionality due to the cyano group, which can participate in further chemical modifications .
Propriétés
Formule moléculaire |
C21H15N3O2 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(5-cyanopyridin-2-yl)carbamate |
InChI |
InChI=1S/C21H15N3O2/c22-11-14-9-10-20(23-12-14)24-21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19H,13H2,(H,23,24,25) |
Clé InChI |
JOJVPSBDBBZLFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)
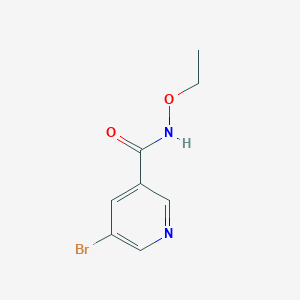
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
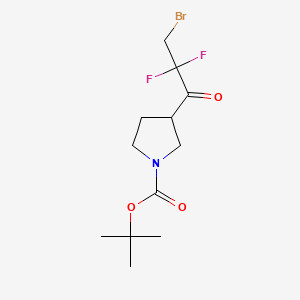
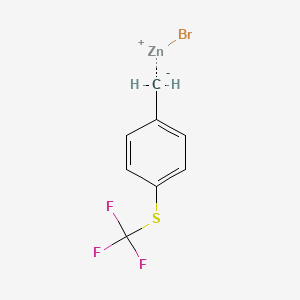
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
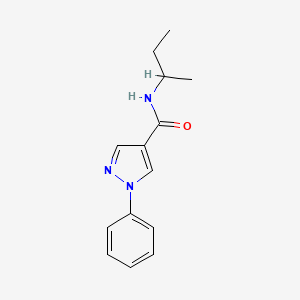
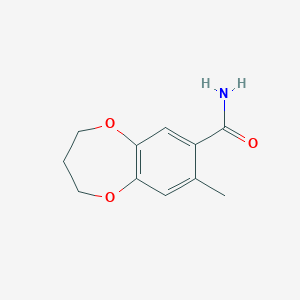
![3-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14888148.png)
